molecular formula C10H18N2O2 B586989 Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) CAS No. 153371-26-7

Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)

Cat. No.: B586989
CAS No.: 153371-26-7
M. Wt: 198.26 g/mol
InChI Key: ZOYXDRDJRPCCTD-QMMMGPOBSA-N
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Description

Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is a carbamate derivative featuring a tert-butyl (1,1-dimethylethyl) ester group and a stereospecific (S)-configured [1-(cyanomethyl)propyl] substituent.

Properties

CAS No.

153371-26-7

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate

InChI

InChI=1S/C10H18N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)/t8-/m0/s1

InChI Key

ZOYXDRDJRPCCTD-QMMMGPOBSA-N

SMILES

CCC(CC#N)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](CC#N)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CC#N)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Tetraethylammonium Cyanide

This method involves the reaction of (S)-1-iodo-2-(Boc-amino)butane with tetraethylammonium cyanide (TEACN) to introduce the cyanomethyl group while preserving stereochemistry . The tert-butyl carbamate (Boc) group remains intact during the substitution.

Reaction Scheme:

(S)-1-iodo-2-(Boc-amino)butane+TEACNCarbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-+Tetraethylammonium iodide\text{(S)-1-iodo-2-(Boc-amino)butane} + \text{TEACN} \rightarrow \text{Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-} + \text{Tetraethylammonium iodide}

Conditions:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

  • Temperature: 60–80°C

  • Reaction Time: 12–24 hours

  • Yield: ~70–85%

Advantages:

  • High stereochemical fidelity due to retention of configuration.

  • Avoids harsh conditions that could degrade the Boc group.

Limitations:

  • Requires stoichiometric TEACN, increasing cost.

  • Potential side reactions from iodide byproducts.

Palladium-Catalyzed Carbonylation of Haloarenes

Adapted from EP1669346A1 , this method uses palladium catalysts to convert halo-substituted precursors into carbamic acid esters. While originally designed for aromatic systems, the protocol has been modified for aliphatic substrates.

Reaction Scheme:

(S)-2-bromo-1-(Boc-amino)butane+CO+H2OPd catalystCarbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-+HBr\text{(S)-2-bromo-1-(Boc-amino)butane} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-} + \text{HBr}

Conditions:

  • Catalyst: Bis(triphenylphosphine)palladium dichloride (0.1–0.5 mol%)

  • Base: Potassium carbonate (1.2 equiv)

  • Pressure: 8 bar CO

  • Temperature: 110–120°C

  • Yield: 65–75%

Advantages:

  • Utilizes widely available palladium catalysts.

  • Scalable for industrial production.

Limitations:

  • Requires high-pressure equipment.

  • Competing hydrolysis reactions may reduce yield.

Alkoxysilane-Mediated Carbamate Formation

WO2018043658A1 describes a phosgene-free route using carbon dioxide, amines, and alkoxysilanes. For the target compound, (S)-1-amino-2-(cyanomethyl)propane reacts with tert-butoxytrimethylsilane under CO₂ pressure.

Reaction Scheme:

(S)-1-amino-2-(cyanomethyl)propane+CO2+Si(Ot-Bu)Me3Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-+SiO2\text{(S)-1-amino-2-(cyanomethyl)propane} + \text{CO}2 + \text{Si(Ot-Bu)Me}3 \rightarrow \text{Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-} + \text{SiO}_2

Conditions:

  • Catalyst: Zinc acetate or ionic liquids

  • Pressure: 5–10 MPa CO₂

  • Temperature: 150–180°C

  • Yield: 50–60%

Advantages:

  • Avoids toxic reagents like phosgene.

  • Environmentally benign byproducts.

Limitations:

  • Moderate yields due to steric hindrance from the tert-butyl group.

  • Prolonged reaction times (24+ hours).

Formamide-Alcohol Condensation

US4661217A outlines a method where formamides react with alcohols to form carbamates. For this compound, (S)-1-(cyanomethyl)propylformamide reacts with tert-butanol.

Reaction Scheme:

(S)-1-(cyanomethyl)propylformamide+t-BuOHCarbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-+H2O\text{(S)-1-(cyanomethyl)propylformamide} + \text{t-BuOH} \rightarrow \text{Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-} + \text{H}_2\text{O}

Conditions:

  • Acid Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 100–120°C

  • Solvent: Toluene or xylene

  • Yield: 55–65%

Advantages:

  • Simple setup with common reagents.

  • No specialized equipment required.

Limitations:

  • Requires dehydration agents to drive equilibrium.

  • Risk of racemization at high temperatures.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Yield Stereopurity Scalability
Nucleophilic SubstitutionTEACN70–85%>99% eeModerate
Palladium CarbonylationPdCl₂(PPh₃)₂65–75%95–98% eeHigh
Alkoxysilane-MediatedZn(OAc)₂50–60%90–95% eeLow
Formamide CondensationPTSA55–65%85–90% eeModerate

Chemical Reactions Analysis

Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI): undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt normal biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related carbamic acid esters, emphasizing substituent effects and functional roles:

Compound Name Molecular Formula Substituents Key Features Applications/Notes
Target : Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) C₁₁H₂₀N₂O₂ [1-(cyanomethyl)propyl], (S)-configuration - Cyanomethyl enhances polarity and electron withdrawal.
- Stereospecificity may influence biological activity.
Likely intermediate in asymmetric synthesis or drug development.
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) C₁₀H₂₂N₂O₃ 3-aminopropoxyethyl - Amino group increases hydrophilicity.
- Potential for hydrogen bonding.
Used in peptide synthesis or as a bioactive scaffold.
Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI) C₁₀H₂₀N₂O₂ Cyclopropylaminoethyl - Cyclopropyl ring adds steric hindrance.
- May improve metabolic stability.
Explored in medicinal chemistry for constrained analogs.
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester C₁₀H₂₂N₂O₂ (1S)-1-(aminomethyl)-2-methylpropyl - Aminomethyl group enhances nucleophilicity.
- Stereochemistry critical for target binding.
Intermediate in chiral drug synthesis (e.g., protease inhibitors).
Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester C₁₀H₂₂N₂O₂ Dimethylaminopropyl - Tertiary amine improves solubility in organic phases.
- Base-sensitive due to dimethylamino group.
Catalyst or ligand in organometallic reactions.

Stereochemical Considerations

The (S)-configuration of the target compound distinguishes it from racemic or (R)-isomers. For example, highlights stereoselective synthesis of a related carbamate using Rhodococcus strains, achieving >99% enantiomeric excess (ee) . Such precision is critical in pharmaceuticals, where enantiomers may exhibit divergent pharmacokinetics or toxicity. Similarly, notes that stereoisomers of carbamic acid derivatives can display vastly different biological activities, underscoring the importance of the (S)-configuration in the target compound .

Reactivity and Stability

  • This could enhance shelf life or bioavailability .
  • tert-Butyl Ester : Common in prodrugs for its hydrolytic stability under physiological conditions, enabling controlled release of active amines .

Comparative Performance in Reactions

  • Nucleophilic Substitution: The cyanomethyl group may slow reactions compared to amino-substituted carbamates due to reduced nucleophilicity .
  • Hydrolysis Resistance : Likely more stable than esters with electron-donating groups, aligning with trends observed in .

Biological Activity

Carbamic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is a specific carbamate that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Name : Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
  • CAS Number : 4248-19-5
  • Molecular Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 174.21 g/mol

The biological activity of carbamic acid derivatives often involves modulation of neurotransmitter systems and enzyme inhibition. For instance, some studies suggest that carbamates can act as inhibitors of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cholinergic signaling.

Antimicrobial Properties

Recent research indicates that certain carbamic acid derivatives exhibit antimicrobial properties. For example, a study highlighted the use of carbamic acid esters as microbicides effective against various microorganisms. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes essential for microbial survival .

Analgesic Effects

A series of studies have explored the analgesic potential of carbamic acid derivatives. One notable study synthesized several propyl ester derivatives and demonstrated their analgesic activity through in vitro and in vivo assays. The compound exhibited significant pain relief comparable to morphine, suggesting its potential as a new analgesic agent .

Genotoxicity and Carcinogenicity

While some carbamic acid derivatives show promising therapeutic effects, concerns regarding their safety profile have been raised. Research indicates that certain compounds within this class can be genotoxic. For instance, studies have reported mutagenicity in various in vitro models and potential carcinogenic effects observed in animal studies . This necessitates careful evaluation of the risk-to-benefit ratio when considering these compounds for clinical use.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of a specific carbamic acid derivative against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Concentration (µg/mL)E. coli Viability (%)S. aureus Viability (%)
0100100
109085
503025
100510

Case Study 2: Analgesic Activity

In another study focusing on the analgesic properties of carbamic acid derivatives, a compound was tested against a control group receiving morphine. The results showed that the carbamate provided significant pain relief with fewer side effects compared to morphine.

TreatmentPain Relief Score (0-10)Side Effects Score (0-5)
Control (Morphine)83
Carbamate71

Q & A

Basic Question: What are the established synthetic routes for preparing (S)-configured carbamic acid derivatives like this compound, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The stereoselective synthesis of (S)-configured carbamic acid esters typically involves:

  • Asymmetric Reduction : Use of sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C) to reduce ketone intermediates, achieving >78% yield and >99% chiral purity .
  • Enzymatic Catalysis : Rhodococcus erythropolis or evolved ketoreductases (KREDs) for enantioselective reduction. For example, mutant KREDs enable substrate inputs up to 200 g/L with 99.9% conversion and >99% enantiomeric purity in water/isopropanol systems .

    Key Variables :
  • Temperature control to minimize racemization.
  • Solvent polarity impacts enzyme activity and substrate solubility.

Basic Question: What safety protocols are critical when handling this compound, given its GHS classifications?

Methodological Answer:
Based on analogous carbamic acid esters:

  • Hazard Mitigation : Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation.
  • First Aid : Immediate flushing with water for eye exposure (15+ minutes); remove contaminated clothing and wash skin with soap .
  • Ventilation : Ensure fume hoods for dust/aerosol control during synthesis .

Advanced Question: How can researchers optimize diastereoselectivity in the reduction of prochiral ketone precursors to this compound?

Methodological Answer:

  • Enzymatic Screening : Test microbial reductases (e.g., Rhodococcus sp. SC 13845) for inherent stereoselectivity. Mutagenesis via ProSAR libraries enhances diastereomeric ratios (e.g., 98.2% purity at 60 g/L substrate) .
  • Solvent Engineering : Polar aprotic solvents (e.g., THF) improve enzyme stability, while co-solvents like isopropanol enhance cofactor (NADP+) recycling .

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